molecular formula C11H13BrF2O B8001959 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene

Cat. No.: B8001959
M. Wt: 279.12 g/mol
InChI Key: KAHQLFCGEMSNKT-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene ( 1309933-87-6) is an aromatic organic compound with the molecular formula C11H13BrF2O and a molecular weight of 279.12 g/mol . This compound is characterized by a benzene ring core that is strategically functionalized with bromine and fluorine atoms at the 1, 3, and 5 positions, and an n-pentyloxy chain at the 2 position . This specific arrangement of substituents makes it a valuable and versatile intermediate in advanced organic synthesis. The presence of both bromine and fluorine atoms offers distinct reactivity; the bromine serves as a superior leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . Simultaneously, the fluorine atoms can profoundly influence the molecule's electronic characteristics, metabolic stability, and lipophilicity, which are critical parameters in materials science and medicinal chemistry research. The n-pentyloxy chain contributes to the molecule's overall hydrophobicity and can influence its mesomorphic properties, making this compound a potential key precursor in the development of liquid crystal materials and other functional organic compounds . As a building block, it facilitates the exploration of structure-activity relationships in drug discovery and the creation of novel macrocyclic compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQLFCGEMSNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3,5-Difluorophenol

The bromination of 3,5-difluorophenol leverages the ortho-directing effect of the hydroxyl group. Electrophilic substitution occurs preferentially at position 1 (ortho to the hydroxyl group) due to steric and electronic factors.

Reaction Conditions

  • Substrate : 3,5-Difluorophenol

  • Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

  • Solvent : Dichloromethane or chloroform

  • Temperature : 0–25°C

The reaction yields 1-bromo-2-hydroxy-3,5-difluorobenzene with a reported efficiency of 60–70% under optimized conditions.

Diazotization and Sandmeyer Reaction Using 3,5-Difluoro-2-pentyloxyaniline

Synthesis of 3,5-Difluoro-2-pentyloxyaniline

Introducing an amino group adjacent to the pentyloxy substituent requires multi-step functionalization:

  • Nitration : 2-Pentyloxy-3,5-difluorobenzene is nitrated at position 4 (para to the pentyloxy group).

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon.

Challenges :

  • Nitration regioselectivity is influenced by the pentyloxy group’s ortho/para-directing effects.

  • Reduction conditions must avoid cleaving the ether bond.

Diazotization and Bromination

The aniline derivative undergoes diazotization followed by a Sandmeyer reaction to replace the amino group with bromine.

Reaction Conditions

  • Diazotization Agent : Sodium nitrite (NaNO₂) in hydrobromic acid (HBr)

  • Catalyst : Copper(I) bromide (CuBr)

  • Temperature : 0–10°C (diazotization), 60–80°C (bromination)

This method yields 1-bromo-3,5-difluoro-2-n-pentyloxybenzene with 70–80% efficiency, mirroring protocols for analogous compounds.

Direct Functionalization via Ullmann Coupling

Coupling Strategy

A copper-mediated Ullmann reaction couples 1-bromo-3,5-difluoro-2-iodobenzene with pentanol to form the pentyloxy group.

Reaction Conditions

  • Aryl Halide : 1-Bromo-3,5-difluoro-2-iodobenzene

  • Nucleophile : n-Pentanol

  • Catalyst : Copper(I) iodide (CuI)

  • Ligand : 1,10-Phenanthroline

  • Base : Cesium carbonate (Cs₂CO₃)

  • Solvent : Toluene

  • Temperature : 100–120°C

Limitations :

  • Synthesis of the dihalogenated intermediate is laborious.

  • Competing side reactions reduce yields to 50–60%.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
Bromination/WilliamsonBromination → Alkylation70–85High regioselectivity, scalableRequires phenol precursor
Diazotization/SandmeyerDiazotization → Bromination70–80Compatible with aniline derivativesMulti-step nitration/reduction
Ullmann CouplingHalogenation → Coupling50–60Direct C–O bond formationLow yield, complex intermediates

Mechanistic Considerations and Optimization

Directing Effects in Electrophilic Substitution

  • Hydroxyl Group : Strongly activates the ring, directing electrophiles to ortho/para positions.

  • Fluorine Atoms : Deactivate the ring and exert meta-directing effects, but their influence is secondary to the hydroxyl group.

Solvent and Temperature Optimization

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Williamson synthesis.

  • Low temperatures (0–10°C) minimize side reactions during diazotization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene

The compound can be synthesized through several methods. One effective approach involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction using CuBr and HBr, yielding high purity and yield . The general reaction pathway can be summarized as follows:

  • Diazotization : 3,5-difluoroaniline is treated with NaNO2 in the presence of HBr to form the diazonium salt.
  • Sandmeyer Reaction : The diazonium salt is then reacted with CuBr to produce this compound.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity of the final products. For instance:

  • Synthesis of Anticancer Agents : The compound has been utilized in synthesizing derivatives that exhibit anticancer properties.
  • Antimicrobial Agents : Its derivatives have shown efficacy against certain bacterial strains.

Material Science

In materials science, this compound is valuable for its role in developing liquid crystals and polymers. The fluorine atoms contribute to improved thermal stability and solubility in organic solvents.

Case Study: Liquid Crystal Applications

A study demonstrated that incorporating this compound into liquid crystal formulations resulted in:

  • Enhanced Thermal Stability : The thermal degradation temperature was significantly higher compared to non-fluorinated counterparts.
  • Improved Optical Properties : The resulting liquid crystals exhibited better alignment and response times.

Agrochemical Applications

Research has indicated that derivatives of this compound can be used in agrochemicals for pest control due to their effectiveness against specific pests while being less harmful to beneficial insects.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the bromine-substituted carbon, facilitating the attack by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural Features
Compound Name Substituents (Positions) Molecular Formula Key Structural Differences
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene Br (1), F (3,5), O-n-pentyl (2) C₁₁H₁₃BrF₂O Long alkoxy chain (n-pentyloxy)
1-Bromo-3,5-difluorobenzene Br (1), F (3,5) C₆H₃BrF₂ No alkoxy substituent
1-Bromo-3,5-di-tert-butylbenzene Br (1), tert-butyl (3,5) C₁₄H₂₁Br Bulky tert-butyl groups (steric hindrance)
2-Bromo-1,3,5-trifluorobenzene Br (2), F (1,3,5) C₆H₂BrF₃ Trifluoro substitution; Br at position 2
1-Bromo-3,5-dimethoxybenzene Br (1), OCH₃ (3,5) C₈H₉BrO₂ Methoxy groups (shorter, polar substituents)

Key Insights :

  • Electron Effects : The n-pentyloxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl or tert-butyl groups in analogs like 1-bromo-3,5-bis(trifluoromethyl)benzene .
  • Steric Effects : The n-pentyloxy chain introduces moderate steric bulk, less than tert-butyl groups but more than methoxy .
Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Characteristics
This compound ~250–270 (est.) ~1.3–1.4 (est.) Low polarity; soluble in organic solvents (e.g., THF, DCM)
1-Bromo-3,5-difluorobenzene 140 1.686 Higher volatility; limited solubility in polar solvents
1-Bromo-3,5-di-tert-butylbenzene >200 (decomposes) N/A Insoluble in water; soluble in hydrocarbons
1-Bromo-3,5-dimethoxybenzene ~230–240 ~1.4 Moderate polarity; soluble in alcohols, ethers

Key Insights :

  • The n-pentyloxy chain enhances solubility in non-polar solvents compared to shorter alkoxy analogs like methoxy .
  • Higher molecular weight of the target compound increases boiling point relative to simpler derivatives .

Biological Activity

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is an organic compound characterized by its unique structural properties, including the presence of bromine and fluorine substituents on a benzene ring, along with a n-pentyloxy group. This compound has garnered attention in various fields of chemical research due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula: C11H13BrF2O
  • CAS Number: Not specified in the search results.
  • Structure: The compound features a benzene ring substituted with bromine at position 1, fluorine at positions 3 and 5, and a n-pentyloxy group at position 2.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of a suitable benzene derivative.
  • Fluorination using agents such as hydrogen fluoride or diethylaminosulfur trifluoride (DAST).
  • Introduction of the n-pentyloxy group through etherification reactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Halogen bonding from the bromine and fluorine atoms.
  • Hydrophobic interactions from the n-pentyloxy group, which may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and fluorine may enhance this activity through increased membrane permeability or disruption of microbial metabolic processes.
  • Anticancer Potential : Some studies have indicated that similar compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or induction of apoptosis in malignant cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.

Research Findings

Recent findings indicate that compounds similar to this compound can modulate various biological pathways:

  • Cell Viability Assays : Studies demonstrate that halogenated benzene derivatives can significantly reduce cell viability in certain cancer cell lines.
  • Mechanistic Studies : Investigations into the interaction mechanisms reveal that these compounds may bind to specific receptors or enzymes, altering their function and leading to biological effects.

Q & A

Q. What role does this compound play in designing kinase inhibitors?

  • Case Study : The bromine serves as a leaving group for Pd-catalyzed couplings to introduce pharmacophores (e.g., pyridine moieties). Fluorine enhances metabolic stability and membrane permeability. In vitro assays (e.g., EGFR kinase inhibition) require IC₅₀ profiling with ATP-competitive binding studies .

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